Cas no 790263-70-6 (5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide)

5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide is a heterocyclic carbohydrazide derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a tetrahydrobenzothiophene core, which imparts stability and reactivity, making it a valuable intermediate for synthesizing biologically active compounds. The ethyl substituent enhances lipophilicity, potentially improving membrane permeability in drug development. The carbohydrazide functional group offers versatility for further derivatization, enabling the formation of hydrazones, Schiff bases, or other heterocyclic systems. This compound is particularly useful in medicinal chemistry for designing enzyme inhibitors or antimicrobial agents due to its balanced electronic and steric properties. Proper handling under controlled conditions is recommended due to its reactive hydrazide moiety.
5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide structure
790263-70-6 structure
Product Name:5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide
CAS No:790263-70-6
MF:C11H16N2OS
MW:224.322541236877
CID:555148
PubChem ID:3597266
Update Time:2025-06-07

5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide Chemical and Physical Properties

Names and Identifiers

    • Benzo[b]thiophene-2-carboxylicacid, 5-ethyl-4,5,6,7-tetrahydro-, hydrazide
    • Benzo[b]thiophene-2-carboxylic acid, 5-ethyl-4,5,6,7-tetrahydro-, hydrazide (9CI)
    • 5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide
    • EN300-09265
    • Z56346919
    • AKOS000307365
    • CHEMBL4584055
    • 5-Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbohydrazide
    • CS-0290188
    • DTXSID80394010
    • 790263-70-6
    • 5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide
    • Inchi: 1S/C11H16N2OS/c1-2-7-3-4-9-8(5-7)6-10(15-9)11(14)13-12/h6-7H,2-5,12H2,1H3,(H,13,14)
    • InChI Key: KSBSVFQASIUMJI-UHFFFAOYSA-N
    • SMILES: S1C(C(NN)=O)=CC2=C1CCC(CC)C2

Computed Properties

  • Exact Mass: 224.098
  • Monoisotopic Mass: 224.098
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 83.4Ų

5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Enamine
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